molecular formula C11H21N7 B14536949 N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine CAS No. 61912-32-1

N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14536949
CAS No.: 61912-32-1
M. Wt: 251.33 g/mol
InChI Key: YFVMUZHOWYZSSP-UHFFFAOYSA-N
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Description

N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine is a compound that features a piperidine ring attached to a triazine core The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the triazine ring is a six-membered ring with three nitrogen atoms

Properties

CAS No.

61912-32-1

Molecular Formula

C11H21N7

Molecular Weight

251.33 g/mol

IUPAC Name

2-N-(3-piperidin-1-ylpropyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C11H21N7/c12-9-15-10(13)17-11(16-9)14-5-4-8-18-6-2-1-3-7-18/h1-8H2,(H5,12,13,14,15,16,17)

InChI Key

YFVMUZHOWYZSSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2=NC(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of a triazine derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction where a triazine compound, such as cyanuric chloride, reacts with a piperidine derivative under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The triazine ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine itself.

    Triazine derivatives: Compounds like melamine and cyanuric acid.

Uniqueness

N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine is unique due to the combination of the piperidine and triazine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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